molecular formula C14H21N7O2 B5612350 6-{[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]oxy}-2-propyl-3(2H)-pyridazinone

6-{[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]oxy}-2-propyl-3(2H)-pyridazinone

Cat. No.: B5612350
M. Wt: 319.36 g/mol
InChI Key: AGPGTSNKFTYINC-UHFFFAOYSA-N
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Description

6-{[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]oxy}-2-propyl-3(2H)-pyridazinone is a novel compound, primarily synthesized for its potential applications in various fields like chemistry, biology, and medicine. The compound’s structure, characterized by a pyridazinone core and a triazinyl moiety, suggests a rich chemical versatility and a promising pharmacological profile.

Properties

IUPAC Name

6-[[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]oxy]-2-propylpyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N7O2/c1-6-9-21-11(22)8-7-10(18-21)23-14-16-12(19(2)3)15-13(17-14)20(4)5/h7-8H,6,9H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGPGTSNKFTYINC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=O)C=CC(=N1)OC2=NC(=NC(=N2)N(C)C)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>47.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24790613
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound involves a multi-step process. Initially, 3(2H)-pyridazinone is alkylated using a suitable alkyl halide to form 2-propyl-3(2H)-pyridazinone. This intermediate is then subjected to a nucleophilic substitution reaction with 4,6-bis(dimethylamino)-1,3,5-triazine-2-chloro to afford the final product. Industrial Production Methods: On an industrial scale, these reactions are optimized for high yield and purity. Parameters such as temperature, solvents, and reaction time are carefully controlled to ensure the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions it Undergoes: 6-{[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]oxy}-2-propyl-3(2H)-pyridazinone undergoes various reactions, including oxidation, reduction, and substitution. Common Reagents and Conditions Used in These Reactions: Common reagents include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines. Major Products Formed from These Reactions: Oxidation of the compound could yield pyridazinone derivatives, while reduction might lead to alcohols

Scientific Research Applications

In Chemistry, the compound serves as a building block for synthesizing more complex molecules, aiding in the development of new materials. In Biology, it acts as a molecular probe for studying cellular processes, given its structural complexity. In Medicine, preliminary studies suggest its potential as an anti-inflammatory or anti-cancer agent, thanks to its unique molecular framework. In Industry, the compound's stability and reactivity make it useful in developing advanced polymers and coatings.

Mechanism of Action

The compound exerts its effects through a multi-faceted mechanism. Its triazinyl group is known to interact with nucleic acids, potentially inhibiting enzymes or interfering with DNA replication. The pyridazinone core might modulate protein kinases, affecting signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds: Compounds like 2-ethyl-3(2H)-pyridazinone and 4,6-dimethylamino-1,3,5-triazinyl derivatives. Uniqueness: Unlike its analogs, 6-{[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]oxy}-2-propyl-3(2H)-pyridazinone combines the reactivity of a triazine ring with the stability of a pyridazinone core, offering a broader range of applications and a distinct pharmacological profile.

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